molecular formula C19H14ClN5O2 B3407690 2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide CAS No. 841213-04-5

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide

Cat. No.: B3407690
CAS No.: 841213-04-5
M. Wt: 379.8 g/mol
InChI Key: YKMFTOXMPRPJJK-UHFFFAOYSA-N
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Description

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chlorophenyl and phenylacetamide groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate undergoes further reactions with formamide and phenylacetyl chloride to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, bacterial infections, and viral infections.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects. The compound may also interfere with the replication of viruses or the growth of bacteria by targeting essential proteins or nucleic acids.

Comparison with Similar Compounds

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide: This compound has a methoxy group instead of a chloro group, which may affect its biological activity and chemical reactivity.

    2-[1-(2-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide: The presence of a bromo group can influence the compound’s pharmacokinetic properties and interactions with molecular targets.

    2-[1-(2-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide: The fluorine atom can enhance the compound’s stability and bioavailability.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-15-8-4-5-9-16(15)25-18-14(10-22-25)19(27)24(12-21-18)11-17(26)23-13-6-2-1-3-7-13/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMFTOXMPRPJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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